molecular formula C18H17Cl2N3O B2835939 N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide CAS No. 876883-59-9

N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Cat. No.: B2835939
CAS No.: 876883-59-9
M. Wt: 362.25
InChI Key: QMGMDKBEIAVFOL-UHFFFAOYSA-N
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Description

N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole core, which is a fused heterocyclic structure containing both benzene and imidazole rings, and is substituted with a 3,4-dichlorophenylmethyl group and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure but similar biological activities.

    3,4-Dichlorobenzylamine: Shares the 3,4-dichlorophenylmethyl group but lacks the benzimidazole core.

    Acetamide: A simpler compound with the acetamide group but without the benzimidazole core or the 3,4-dichlorophenylmethyl group.

Uniqueness

N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is unique due to its combination of the benzimidazole core, 3,4-dichlorophenylmethyl group, and acetamide group. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O/c1-12(24)21-9-8-18-22-16-4-2-3-5-17(16)23(18)11-13-6-7-14(19)15(20)10-13/h2-7,10H,8-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGMDKBEIAVFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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